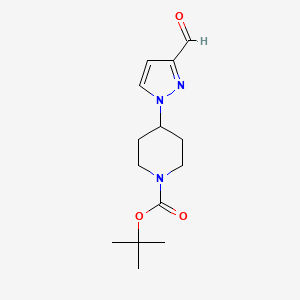

Tert-butyl 4-(3-formylpyrazol-1-yl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Typically, compounds with the tert-butyl group and piperidine structure are used in the synthesis of various pharmaceuticals and biologically active compounds . The exact properties and uses of “Tert-butyl 4-(3-formylpyrazol-1-yl)piperidine-1-carboxylate” would depend on its specific structure and the presence of the formylpyrazol group .

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps, starting from a simple piperidine structure and introducing various functional groups in subsequent steps . The exact synthesis process for “Tert-butyl 4-(3-formylpyrazol-1-yl)piperidine-1-carboxylate” would depend on the specific reactions involved.Molecular Structure Analysis

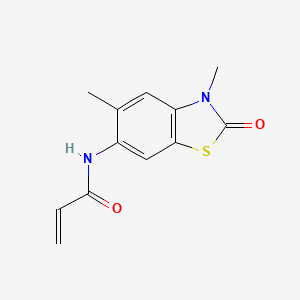

The molecular structure of a compound like “Tert-butyl 4-(3-formylpyrazol-1-yl)piperidine-1-carboxylate” can be deduced from its name. It likely contains a piperidine ring (a six-membered ring with one nitrogen atom), a tert-butyl group attached to the piperidine ring, and a formylpyrazol group also attached to the piperidine ring .Chemical Reactions Analysis

The chemical reactions involving “Tert-butyl 4-(3-formylpyrazol-1-yl)piperidine-1-carboxylate” would depend on its specific structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “Tert-butyl 4-(3-formylpyrazol-1-yl)piperidine-1-carboxylate” can be predicted based on its structure and compared with similar known compounds. These properties might include its molecular weight, boiling point, melting point, solubility in various solvents, and stability under different conditions .Scientific Research Applications

Synthesis and Chemical Properties

Tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate is a significant intermediate for small molecule anticancer drugs. It is synthesized from commercially available piperidin-4-ylmethanol through a series of reactions including nucleophilic substitution, oxidation, halogenation, and elimination. This compound plays a pivotal role in the synthesis of numerous small molecule anticancer drugs, highlighting its potential in overcoming drug resistance problems in cancer therapeutics (Zhang et al., 2018).

Biological Activity and Structural Analysis

The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate has been extensively studied for its antibacterial and anthelmintic activities. Characterized by various spectroscopic techniques and X-ray diffraction, it exhibits moderate biological activities, making it a subject of interest for further pharmaceutical development (Sanjeevarayappa et al., 2015).

Crystal Structure Insights

The molecule tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate provides valuable structural information through its synthesis and crystallographic analysis. The dihedral angle formed between the pyrazole and piperidine rings in the compound offers insights into its molecular geometry, which is crucial for understanding its reactivity and interaction with biological targets (Richter et al., 2009).

Molecular Packing and Intermolecular Interactions

X-ray studies have revealed intricate details about the molecular packing and intermolecular interactions of related compounds such as tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate. Understanding these interactions is vital for the design and synthesis of novel compounds with desired properties (Didierjean et al., 2004).

Advanced Synthesis Techniques

Efficient and practical asymmetric synthesis techniques have been developed for compounds like 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, which is a useful intermediate for the synthesis of nociceptin antagonists. These techniques include diastereoselective reduction and isomerization processes, highlighting the compound's significance in pharmaceutical synthesis (Jona et al., 2009).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug development. Without specific studies on “Tert-butyl 4-(3-formylpyrazol-1-yl)piperidine-1-carboxylate”, it’s difficult to provide a definitive mechanism of action .

Safety and Hazards

Future Directions

The future directions for research on “Tert-butyl 4-(3-formylpyrazol-1-yl)piperidine-1-carboxylate” would depend on its potential applications. If it shows promise in biological or pharmaceutical applications, further studies might focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials .

properties

IUPAC Name |

tert-butyl 4-(3-formylpyrazol-1-yl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(19)16-7-5-12(6-8-16)17-9-4-11(10-18)15-17/h4,9-10,12H,5-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWPXSFPRMPJQTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2C=CC(=N2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(3-formylpyrazol-1-yl)piperidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2796558.png)

![2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2796563.png)

![6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)nicotinonitrile](/img/structure/B2796569.png)

![4-[4-(2-Methyl-5-nitrobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2796570.png)

![3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]prop-2-ynoic acid](/img/structure/B2796572.png)

![9-(3-methoxyphenyl)-1,7-dimethyl-3-(2-piperidin-1-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2796573.png)

![4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzoic acid](/img/structure/B2796574.png)

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-methoxy-2-methylbenzoate](/img/structure/B2796578.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2796580.png)